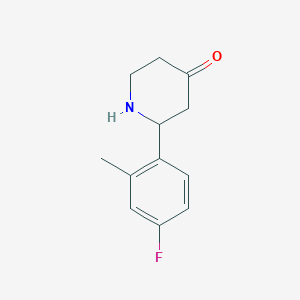

2-(4-氟-2-甲基苯基)哌啶-4-酮

描述

The compound "2-(4-Fluoro-2-methylphenyl)piperidin-4-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds. The fluorine atom and the methyl group on the phenyl ring can influence the compound's electronic properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine analogs, such as 4-aryl-2-piperidinones, can be achieved through catalytic asymmetric synthesis methods. For instance, the asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst has been demonstrated to produce 4-aryl-2-piperidinones with high enantioselectivity . This method could potentially be adapted for the synthesis of 2-(4-Fluoro-2-methylphenyl)piperidin-4-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Piperidine derivatives often adopt a chair conformation due to the stability provided by this geometric arrangement. The presence of substituents such as fluorophenyl groups can influence the overall molecular geometry, as seen in the related compound 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, where the phenyl rings are equatorially oriented and exhibit a specific dihedral angle . This information suggests that the molecular structure of 2-(4-Fluoro-2-methylphenyl)piperidin-4-one would also be influenced by its substituents, potentially affecting its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including those that lead to the formation of ligands for biological receptors. For example, halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as potential ligands for σ-1 receptors, indicating that modifications on the piperidine ring can significantly alter binding affinities . This suggests that 2-(4-Fluoro-2-methylphenyl)piperidin-4-one could also be modified to enhance its interaction with specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like fluorine, can affect the lipophilicity and electronic properties of the compound, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding and halogen interactions, which can be crucial for understanding the compound's behavior in biological systems .

科学研究应用

腐蚀抑制性能

- 量子化学和分子动力学模拟研究:已对哌啶衍生物进行了研究,包括结构类似于2-(4-氟-2-甲基苯基)哌啶-4-酮的物质,以评估它们在铁上的腐蚀抑制性能。这些研究涉及量子化学计算和分子动力学模拟,以评估它们的有效性 (Kaya et al., 2016)。

抗分枝杆菌活性

- 发现抗分枝杆菌的螺环哌啶-4-酮:合成了与2-(4-氟-2-甲基苯基)哌啶-4-酮密切相关的螺环哌啶-4-酮,并显示出对结核分枝杆菌的体内和体外活性。已探讨它们作为抗分枝杆菌药物的潜力 (Kumar et al., 2008)。

制药研究

- 极化激酶抑制剂:已探讨了与2-(4-氟-2-甲基苯基)哌啶-4-酮结构相关的化合物作为极化激酶抑制剂,可能有助于治疗癌症 (ロバート ヘンリー,ジェームズ, 2006)。

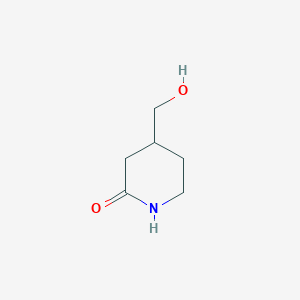

复杂哌啶的合成

- 三取代哌啶的不对称合成:从Baylis–Hillman加合物出发,对甲基(2S,3S,6R)-6-(4-氟苯基)-2-(4-羟基苯基)-哌啶-3-羧酸酯的不对称合成研究,突出了2-(4-氟-2-甲基苯基)哌啶-4-酮和类似化合物在合成复杂哌啶中的重要性 (Salgado et al., 2019)。

关于5-羟色胺受体的研究

- 阿尔茨海默病中的5-羟色胺1A受体:与2-(4-氟-2-甲基苯基)哌啶-4-酮相关的化合物已在研究中用于量化阿尔茨海默病患者大脑中的5-羟色胺1A受体密度,突出了它们在神经学研究中的应用 (Kepe et al., 2006)。

分子相互作用分析

- 生物活性衍生物的结构分析:对与2-(4-氟-2-甲基苯基)哌啶-4-酮结构类似的1,2,4-三唑衍生物进行的研究提供了有关晶体固体内各种分子间相互作用的见解,有助于我们理解分子的堆积和相互作用 (Shukla et al., 2017)。

属性

IUPAC Name |

2-(4-fluoro-2-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-3,6,12,14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNSTGMHGQWUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620232 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

414909-99-2 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414909-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

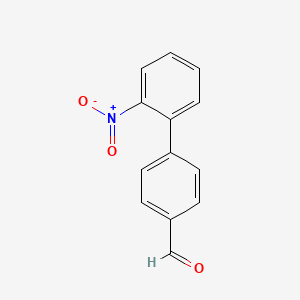

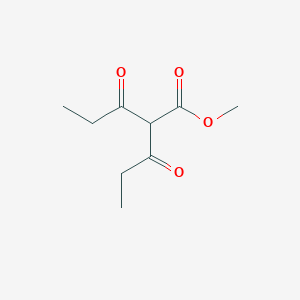

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)